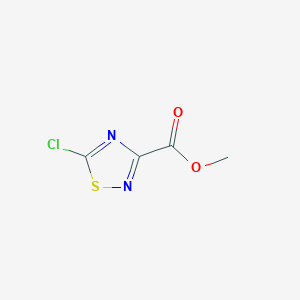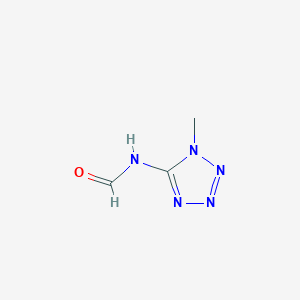
methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Overview
Description
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate (MCTC) is a chemical compound belonging to the class of thiadiazole carboxylates. It is a white crystalline solid with a melting point of 74-76°C and a molecular weight of 253.53 g/mol. MCTC is a versatile compound with a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Mechanism of Action
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a versatile compound with a wide range of applications in scientific research. It acts as a pro-drug, which means it is metabolized in the body to form active compounds. methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is metabolized in the body to form a number of metabolites, including 5-chloro-1,2,4-thiadiazole-3-carboxylic acid, which is the active form of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate. The active form of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate then binds to specific proteins in the body, which leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has a number of biochemical and physiological effects. It has been shown to increase the production of certain proteins, such as enzymes and hormones, as well as to reduce inflammation and pain. methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has also been shown to reduce the risk of certain diseases, such as cancer, by inhibiting the growth of cancer cells. Additionally, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has been shown to have anti-bacterial and anti-viral properties, making it a potential treatment for bacterial and viral infections.
Advantages and Limitations for Lab Experiments
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a versatile compound with a wide range of applications in scientific research. The main advantage of using methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate in lab experiments is its stability and low toxicity. Additionally, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate in lab experiments. For example, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is not very soluble in water, making it difficult to dissolve in solution. Additionally, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate can be expensive and difficult to obtain in large quantities.
Future Directions
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research and is a promising compound for further research. Future research should focus on the development of new synthesis methods for methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate and the synthesis of new compounds based on methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate. Additionally, further research should be conducted to explore the biochemical and physiological effects of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate and to develop new uses for methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate in drug development and biochemistry. Finally, further research should be conducted to explore the potential of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate as a treatment for various diseases and infections.
Scientific Research Applications
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including drugs and other biologically active compounds. It is also used to study the structure and properties of proteins, as well as to elucidate the mechanism of action of drugs. methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate can also be used to study the biochemical and physiological effects of drugs and other compounds.
properties
IUPAC Name |
methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFONQYXSHGZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185234 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
CAS RN |
75028-30-7 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75028-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)

![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)










